西帕加明
描述
It was developed by the Novartis Institute for Tropical Diseases in collaboration with the Genomics Institute of the Novartis Research Foundation, the Biomedical Primate Research Centre, and the Swiss Tropical Institute . Cipargamin has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
科学研究应用
Cipargamin has a wide range of scientific research applications, including:
作用机制
Target of Action
Cipargamin, an experimental synthetic antimalarial drug, primarily targets the sodium efflux pump PfATP4 . This pump plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
Cipargamin interacts with its target, the sodium efflux pump PfATP4, by inhibiting its function . This inhibition disrupts the sodium homeostasis in Plasmodium , leading to fatal consequences for the parasite .
Biochemical Pathways
It is known that the drug disrupts the sodium homeostasis in plasmodium . This disruption likely affects various downstream effects and pathways, ultimately leading to the death of the parasite.
Pharmacokinetics
It is known that cipargamin is well absorbed and extensively metabolized . The elimination of Cipargamin and its metabolites is primarily mediated via biliary pathways
Result of Action
The primary result of Cipargamin’s action is the rapid clearance of Plasmodium parasites . In fact, Cipargamin has shown potent, rapid activity against Plasmodium falciparum . This rapid clearance of parasites is a key factor in the drug’s potential as a treatment for malaria.
Action Environment
The action, efficacy, and stability of Cipargamin can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of other drugs, the patient’s overall health status, and specific genetic factors . .
生化分析
Biochemical Properties
Cipargamin is structurally related to GNF 493, a compound first identified as a potent inhibitor of Plasmodium falciparum growth It is known that Cipargamin has a potent inhibitory effect against apicomplexan parasites, mainly Plasmodium and Toxoplasma .
Cellular Effects
Cipargamin has shown to have significant effects on various types of cells and cellular processes. It has been observed to have a rapid and potent activity against Plasmodium falciparum, leading to quick parasite clearance
Molecular Mechanism
It is known that Cipargamin exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Cipargamin has shown to have temporal effects. It has been observed that systemic exposure (maximum measured concentration and area under the curve) increased with increasing dose following single intravenous dose . Cipargamin was eliminated with a mean T1/2 of 21.9–38.9 h .
Dosage Effects in Animal Models
In animal models, the effects of Cipargamin have been observed to vary with different dosages. For instance, Cipargamin is one of only a handful of molecules capable of completely curing mice infected with Plasmodium berghei (a model of blood-stage malaria) when administered in appropriate dosages .
Metabolic Pathways
It is known that Cipargamin is well absorbed and extensively metabolized, such that Cipargamin accounted for approximately 32% of the dose in feces .
Transport and Distribution
After oral administration to human subjects, Cipargamin was the major radioactive component, accounting for approximately 76% of the total radioactivity in plasma . The volume of distribution and clearance was moderate and low, respectively, across the dose range .
准备方法
The synthesis of Cipargamin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the spiroindolone core, followed by the introduction of various substituents to achieve the final structure. The synthetic route typically involves:
- Formation of the spiroindolone core through a cyclization reaction.
- Introduction of chloro, fluoro, and methyl groups using appropriate reagents and conditions.
- Purification and isolation of the final product through crystallization or chromatography .
Industrial production methods for Cipargamin are designed to be scalable and cost-effective, ensuring high yield and purity of the final product .
化学反应分析
Cipargamin undergoes various chemical reactions, including:
Oxidation: Cipargamin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on Cipargamin.
Substitution: Cipargamin can undergo substitution reactions, where specific substituents are replaced with others using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Cipargamin is unique among antimalarial compounds due to its novel mechanism of action and its ability to rapidly clear parasites from the bloodstream . Similar compounds include:
Artemisinin: A widely used antimalarial with a different mechanism of action, targeting the parasite’s heme metabolism.
Chloroquine: Another antimalarial that interferes with the parasite’s ability to detoxify heme.
Mefloquine: An antimalarial that disrupts the parasite’s mitochondrial function.
Cipargamin’s uniqueness lies in its ability to target the ATP4 protein, making it effective against artemisinin-resistant strains of Plasmodium falciparum .
生物活性
Cipargamin, also known as KAE609, is a novel antimalarial compound that has garnered significant attention due to its potent activity against Plasmodium species, particularly Plasmodium falciparum. This article delves into the biological activity of cipargamin, highlighting its mechanisms of action, efficacy in clinical trials, and relevant pharmacokinetic data.
Cipargamin functions primarily as an inhibitor of the Plasmodium ATP4 protein, which is crucial for maintaining sodium ion homeostasis in the parasite. By disrupting this function, cipargamin induces cellular swelling and ultimately leads to parasite death. This mechanism is distinctive as it targets a different pathway compared to traditional antimalarials like artemisinin, which act on the heme detoxification process .
Efficacy in Clinical Trials
Cipargamin has been evaluated in several clinical trials, demonstrating rapid parasite clearance and high efficacy rates. Key findings from these trials include:
- Phase II Trial Results : In a multicenter trial involving adults with uncomplicated P. falciparum malaria, cipargamin was administered in doses ranging from 50 mg to 150 mg. The median parasite clearance time (PCT) was significantly lower than that of artemether-lumefantrine, at 8 hours compared to 24 hours. The PCR-corrected adequate clinical and parasitological response (ACPR) rates were over 65% at day 28 .
- Single-Dose Studies : In studies where healthy volunteers were infected with malaria, a single dose of cipargamin resulted in substantial reductions in parasitemia within 24 hours. The overall log10 parasite reduction ratio over 48 hours was recorded at 3.63 .
In Vitro Activity
Cipargamin exhibits strong inhibitory effects against various Plasmodium strains in vitro. The half-maximal inhibitory concentration (IC50) values for P. falciparum have been reported between 0.4 nM and 1.1 nM for sensitive strains, while mutant strains show higher IC50 values ranging from 1.5 nM to 24.3 nM .
Table 1: In Vitro Efficacy of Cipargamin
Strain | IC50 (nM) | Selectivity Index |
---|---|---|
Wild-type P. falciparum | 0.4 - 1.1 | High |
G358S Mutant | 1.5 - 24.3 | Moderate |
Pharmacokinetics
Pharmacokinetic studies indicate that cipargamin is rapidly absorbed with peak plasma concentrations occurring approximately two hours post-administration. The elimination half-life is around 26 hours, which supports sustained therapeutic levels in the bloodstream .
Table 2: Pharmacokinetic Parameters of Cipargamin
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | Varies by dose |
Time to Cmax | ~2 hours |
Elimination Half-Life | ~26 hours |
Resistance and Mutations
While cipargamin shows promising efficacy, the emergence of resistance remains a concern. Notably, mutations in the pfatp4 gene have been associated with treatment failures in clinical settings. The G358S mutation has been identified as a significant marker for reduced sensitivity to cipargamin .
Case Studies
- Case Study: Phase II Trial : In a trial involving patients treated with single doses of cipargamin (75 mg), all participants achieved initial parasite clearance by day six; however, recrudescence was observed in four out of eleven patients during follow-up .
- Healthy Volunteer Study : A human challenge study indicated that while cipargamin effectively reduced parasitemia rapidly, reinfection occurred relatively quickly after treatment cessation, necessitating combination therapy for sustained efficacy .
属性
IUPAC Name |
(3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPLPZSUQEDRT-WPCRTTGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152424 | |
Record name | Cipargamin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193314-23-6 | |
Record name | Cipargamin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193314-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cipargamin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193314236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cipargamin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12306 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cipargamin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIPARGAMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7Q4FWA04P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。